
Lonafarnib metabolite A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lonafarnib metabolite A is a derivative of lonafarnib, a farnesyltransferase inhibitor. Lonafarnib is primarily used to treat Hutchinson-Gilford Progeria Syndrome and other progeroid laminopathies by inhibiting the farnesylation of proteins such as progerin . This compound is one of the oxidative metabolites formed during the metabolism of lonafarnib in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lonafarnib metabolite A involves the oxidation of lonafarnib. This process is typically carried out using human liver microsomes, which contain cytochrome P450 enzymes responsible for the oxidative metabolism . The reaction conditions include incubation of lonafarnib with human liver microsomes under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound is not commonly practiced due to its nature as a metabolite rather than a primary therapeutic agent. the production of lonafarnib itself involves complex organic synthesis techniques, including multiple steps of chemical reactions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Lonafarnib metabolite A undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to the formation of this compound from lonafarnib.
Reduction: Potential reduction reactions can occur under specific conditions, although less common.
Substitution: Substitution reactions may occur depending on the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Human liver microsomes containing cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride under controlled conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major product formed from the oxidation of lonafarnib is this compound. Other minor oxidative metabolites include M1, M2, and M3 .
Scientific Research Applications
Lonafarnib metabolite A has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and the role of cytochrome P450 enzymes in drug metabolism.
Biology: Investigating the biological effects of lonafarnib and its metabolites on cellular processes.
Industry: Developing improved farnesyltransferase inhibitors based on the metabolic profile of lonafarnib.
Mechanism of Action
Lonafarnib metabolite A exerts its effects by inhibiting farnesyltransferase, an enzyme responsible for the farnesylation of proteins such as progerin . By preventing farnesylation, this compound reduces the accumulation of progerin and other farnesylated proteins in the inner nuclear membrane, thereby improving cellular function and reducing symptoms of progeroid laminopathies .
Comparison with Similar Compounds
Similar Compounds
Tipifarnib: Another farnesyltransferase inhibitor used in oncology.
SCH 66336: A compound similar to lonafarnib with farnesyltransferase inhibitory activity.
Uniqueness
Lonafarnib metabolite A is unique due to its specific formation as a metabolite of lonafarnib and its role in the metabolic pathway of the drug. Unlike other farnesyltransferase inhibitors, lonafarnib and its metabolites have shown significant efficacy in treating progeroid laminopathies .
Properties
CAS No. |
817202-01-0 |
|---|---|
Molecular Formula |
C27H31Br2ClN4O3 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]-2-hydroxypiperidine-1-carboxamide |
InChI |
InChI=1S/C27H31Br2ClN4O3/c28-19-11-18-2-1-17-12-20(30)13-21(29)24(17)25(26(18)32-14-19)16-4-6-33(7-5-16)22(35)9-15-3-8-34(27(31)37)23(36)10-15/h11-16,23,25,36H,1-10H2,(H2,31,37)/t15?,23?,25-/m1/s1 |
InChI Key |
VBSBBUQCVIVHQU-HLWXRLHASA-N |
Isomeric SMILES |
C1CN(CCC1[C@@H]2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C(C5)O)C(=O)N |
Canonical SMILES |
C1CN(CCC1C2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C(C5)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol](/img/structure/B13407934.png)
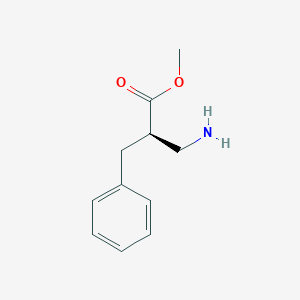
![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)
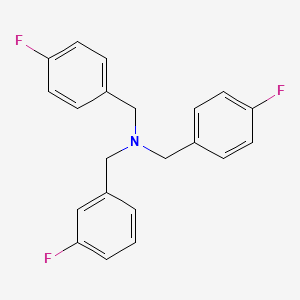
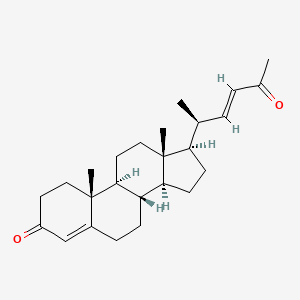

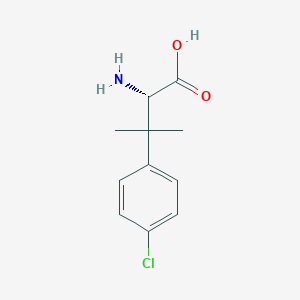

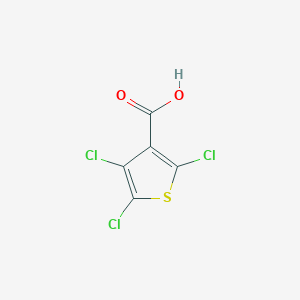
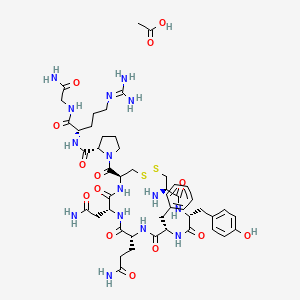
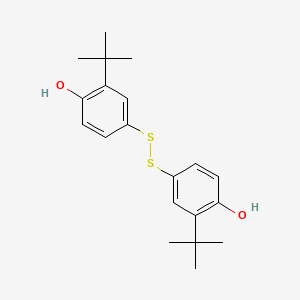
![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
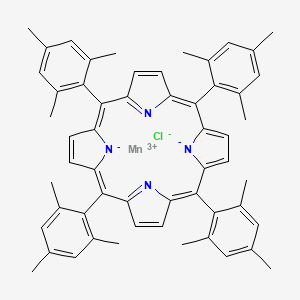
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408021.png)
